2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at position 2 with a piperazine group bearing a 3-methylpyrazine moiety and at position 4 with pyrrolidine. Its molecular formula is C₁₇H₂₂N₈ (calculated based on structural analogs in ), with a predicted molecular weight of ~338.4 g/mol.
Properties
IUPAC Name |
2-methyl-3-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-14-16(19-7-6-18-14)23-10-12-24(13-11-23)17-20-5-4-15(21-17)22-8-2-3-9-22/h4-7H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNZDULRMBMNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution with piperazine and pyrrolidine: The pyrimidine core is then reacted with 3-methylpyrazin-2-ylpiperazine and pyrrolidine under specific conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups involved .
Scientific Research Applications
2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or pathways.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Core Modifications: The target compound’s pyrimidine core contrasts with pyrido () or thieno () fused rings. These modifications alter electronic properties and binding interactions.
Piperazine Substituents :
- The 3-methylpyrazine group in the target compound is absent in ’s analog. Pyrazine’s aromatic nitrogen atoms may facilitate π-π stacking or hydrogen bonding with receptor residues, enhancing affinity for neurotransmitter receptors .
- In contrast, methanesulfonyl-piperazine () and methoxyphenyl-piperazine () substituents introduce polar or bulky groups, affecting solubility and selectivity.
Biological Activity: The target compound’s pyrrolidine and piperazine motifs are common in CNS-targeting drugs (e.g., antipsychotics). Its structural complexity may confer selectivity for serotonin (5-HT) or dopamine (D2) receptors over off-target kinases . Compounds like 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)...
Physicochemical Properties :
- The target compound’s higher molecular weight (~338 vs. 233 in ) may reduce oral bioavailability but improve target engagement through prolonged receptor interaction.
- Simpler analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () exhibit lower logP values, favoring renal excretion but limiting CNS penetration .
Biological Activity
The compound 2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C22H30N6OS
- Molecular Weight : 426.58 g/mol
- IUPAC Name : [(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological pathways. Research indicates that it may act as an inhibitor of specific kinases and other enzymes relevant to cancer treatment and other diseases.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including colorectal adenocarcinoma. The compound demonstrated significant growth inhibition in vitro, with IC50 values indicating potent activity against target tumor cells .
Neuropharmacological Effects
Additionally, the compound exhibits neuropharmacological properties, which may contribute to its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests a role in managing conditions such as anxiety and depression .
In Vitro Studies
In vitro studies have established that the compound can inhibit key pathways involved in tumor growth. For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 5 | ATR inhibition |
| Study 2 | HT29 (colorectal cancer) | 50 | Chk1 phosphorylation inhibition |
These findings indicate the compound's effectiveness in targeting specific pathways crucial for cancer cell survival and proliferation.
In Vivo Studies
In vivo studies further support the anticancer potential of the compound. In mouse xenograft models, treatment with the compound resulted in substantial tumor size reduction compared to control groups . This suggests that the compound not only inhibits tumor growth in vitro but also demonstrates efficacy in a living organism.
Safety and Toxicity Profile
While the biological activity is promising, safety assessments are crucial. The compound's toxicity profile has been evaluated through various assays, indicating a relatively favorable safety margin at therapeutic doses. However, further studies are needed to fully elucidate its long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
